
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one typically involves the condensation of 2-methylindole with an appropriate quinazolinone precursor. The reaction conditions may include the use of a strong acid or base as a catalyst, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and may require specific temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Quinazolinone derivatives are often investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar core structure.
3-(2-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one: A closely related compound with a different substitution pattern.
Uniqueness
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Propiedades
Número CAS |
655250-49-0 |
|---|---|
Fórmula molecular |
C18H15N3O |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H15N3O/c1-11-17(13-7-3-5-9-15(13)19-11)21-12(2)20-16-10-6-4-8-14(16)18(21)22/h3-10,19H,1-2H3 |
Clave InChI |
QPKCUXGYQMIIGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)N3C(=NC4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


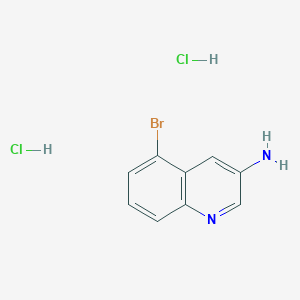
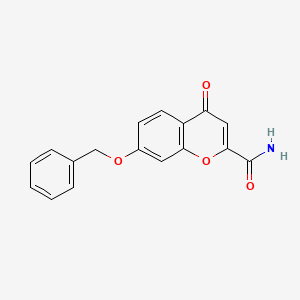
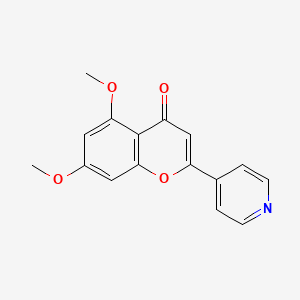




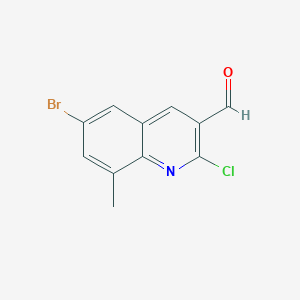

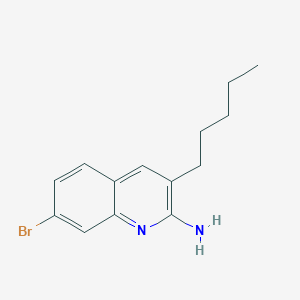



![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate](/img/structure/B11838362.png)
